molecular formula C11H13ClN2O3S B1630272 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide CAS No. 761448-08-2

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide

Cat. No. B1630272
M. Wt: 288.75 g/mol
InChI Key: MOVZOKRHLQULLA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide is a chemical compound with the CAS Number: 1206896-20-9 and a molecular weight of 332.81 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds like 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide often involves the use of sulfur reagents . Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Molecular Structure Analysis

The linear formula of this compound is C13H17ClN2O4S . It belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached .


Chemical Reactions Analysis

Sulfonimidates, such as 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 332.81 and a linear formula of C13H17ClN2O4S .

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H301-H315-H319-H335 . These hazard statements indicate that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZOKRHLQULLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629546
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide

CAS RN

761448-08-2
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 2
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 3
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2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 4
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 5
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide
Reactant of Route 6
2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide

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